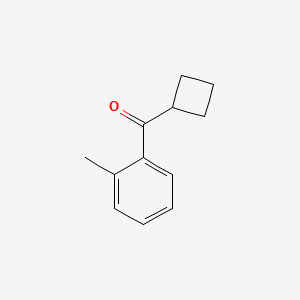

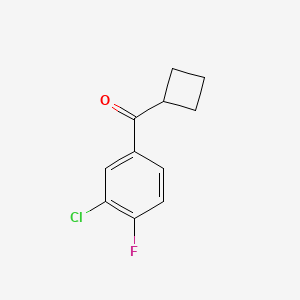

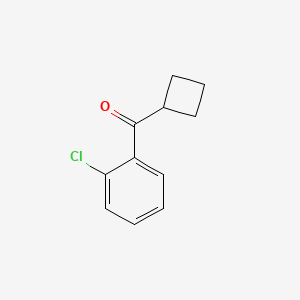

4'-Morpholinomethyl-3-trifluoromethylbenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of morpholine derivatives often involves multi-step reactions with careful selection of starting materials and reaction conditions. For instance, a nonlinear optical morpholin-4-ium-hydroxybenzoate (M4HB) material was synthesized and single crystals were grown using a slow evaporation method, indicating the importance of controlled crystallization techniques in obtaining high-quality materials . Similarly, other morpholine derivatives have been synthesized through various routes, including coupling reactions and refluxing with appropriate reagents . These methods highlight the versatility of synthetic approaches for morpholine derivatives, which could be applicable to the synthesis of 4'-Morpholinomethyl-3-trifluoromethylbenzophenone.

Molecular Structure Analysis

X-ray diffraction (XRD) is a common technique used to determine the crystal and molecular structures of morpholine derivatives. For example, the crystal structure of a morpholine derivative was determined to be in the orthorhombic system with specific unit cell parameters . Another study reported the monoclinic system for a different morpholine derivative . These findings suggest that morpholine derivatives can crystallize in various systems, and the same could be expected for 4'-Morpholinomethyl-3-trifluoromethylbenzophenone.

Chemical Reactions Analysis

Morpholine derivatives have been shown to participate in a range of chemical reactions. For instance, the coupling reaction was used to prepare a morpholine derivative with a diazenyl group . The reactivity of these compounds can be influenced by the presence of different substituents, which can also affect their biological activity. The chemical behavior of 4'-Morpholinomethyl-3-trifluoromethylbenzophenone would likely be influenced by the trifluoromethyl and benzophenone groups, potentially leading to unique reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are characterized using various spectroscopic and analytical techniques. The presence of functional groups in morpholine derivatives is often confirmed by Fourier transform infrared analysis (FTIR), and nuclear magnetic resonance (NMR) studies reveal the hydrogen and carbon bonded network . Additionally, the optical properties, such as the cut-off wavelength, and thermal stability are determined using spectroscopic and thermal analysis methods . These studies provide a comprehensive understanding of the properties of morpholine derivatives, which could be extrapolated to predict the properties of 4'-Morpholinomethyl-3-trifluoromethylbenzophenone.

科学的研究の応用

1. Intermolecular Interactions in Derivatives of 1,2,4-Triazoles

In research on 1,2,4-triazole derivatives, one study synthesized biologically active compounds with morpholinomethyl groups. These compounds demonstrated various intermolecular interactions, characterized using techniques like X-ray diffraction and quantum mechanical calculations, shedding light on the interplay between structure and biological activity (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

2. Influence on Kemp Elimination Reaction

Another study explored the influence of ionic liquids on the Kemp elimination reaction, a key chemical process. It used morpholine as a component to investigate molecular properties of room temperature ionic liquids. This research provides insights into the role of morpholine derivatives in altering reaction environments and kinetics (D’Anna, La Marca, Lo Meo, & Noto, 2009).

3. Fluorescent Probes for Hypoxic Cells

A study developed a fluorescent probe incorporating a morpholinomethyl group for detecting hypoxic or low-oxygen environments in cells. This research contributes to biomedical fields by providing tools for visualizing cellular processes related to oxygen levels (Feng et al., 2016).

4. Antimicrobial Activity of Morpholine Derivatives

Research on sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, demonstrated potent antimicrobial activity. This underscores the significance of morpholine derivatives in developing new antimicrobial agents (Janakiramudu et al., 2017).

5. Catalytic Applications in Polymerization

A study on Group 4 catalysts with morpholinomethyl-phenolate ligands highlighted their efficiency in the ring-opening polymerization of lactides. This demonstrates the potential of morpholinomethyl derivatives in catalyzing important polymerization reactions (Yu et al., 2019).

特性

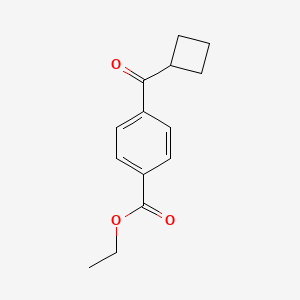

IUPAC Name |

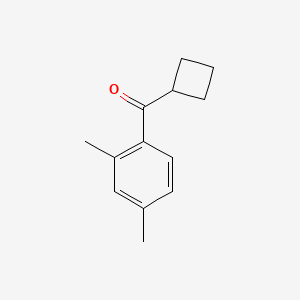

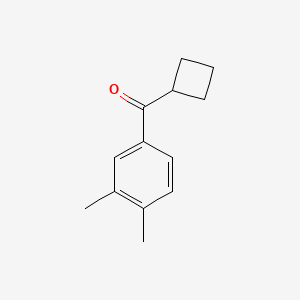

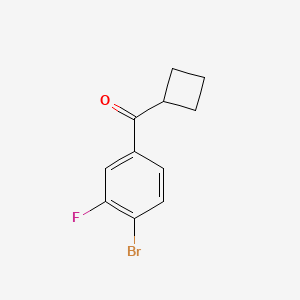

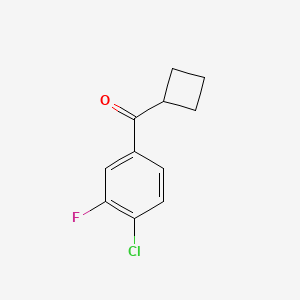

[4-(morpholin-4-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO2/c20-19(21,22)17-3-1-2-16(12-17)18(24)15-6-4-14(5-7-15)13-23-8-10-25-11-9-23/h1-7,12H,8-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRSRMBARBLUHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642647 |

Source

|

| Record name | {4-[(Morpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Morpholinomethyl-3-trifluoromethylbenzophenone | |

CAS RN |

898770-38-2 |

Source

|

| Record name | {4-[(Morpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。